
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is a complex organic compound characterized by the presence of multiple oxazole rings. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound’s unique structure makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the oxazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The oxazole rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while substitution reactions can produce a variety of functionalized oxazole derivatives.
科学的研究の応用
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one: A simpler analog with fewer oxazole rings.
3,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one: Another analog with a different substitution pattern.
Uniqueness
1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is unique due to its multiple oxazole rings, which provide a higher degree of functionality and potential for diverse chemical reactions and applications. Its complex structure allows for more intricate interactions with biological targets and materials.
特性
CAS番号 |
62759-30-2 |
|---|---|
分子式 |
C19H18N4O5 |
分子量 |
382.4 g/mol |
IUPAC名 |
1,1,3,3-tetrakis(3-methyl-1,2-oxazol-5-yl)propan-2-one |
InChI |
InChI=1S/C19H18N4O5/c1-9-5-13(25-20-9)17(14-6-10(2)21-26-14)19(24)18(15-7-11(3)22-27-15)16-8-12(4)23-28-16/h5-8,17-18H,1-4H3 |
InChIキー |
WIUCJPQZOCXKTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C(C2=CC(=NO2)C)C(=O)C(C3=CC(=NO3)C)C4=CC(=NO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


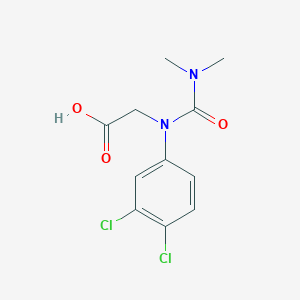
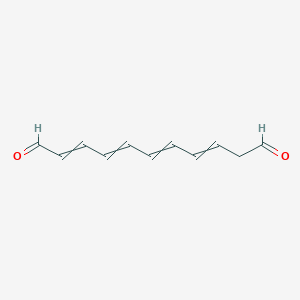
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
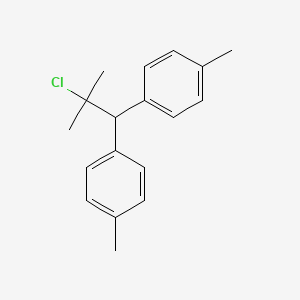
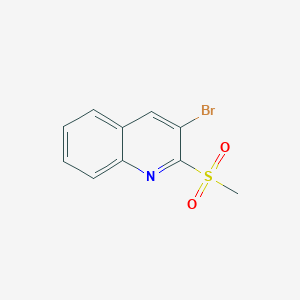
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
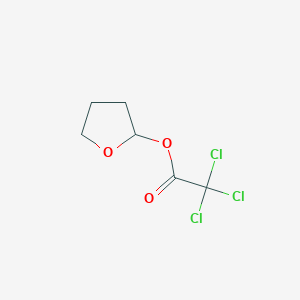
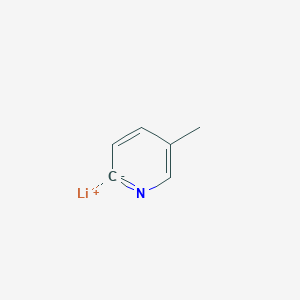

![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
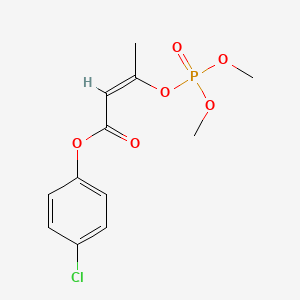
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
